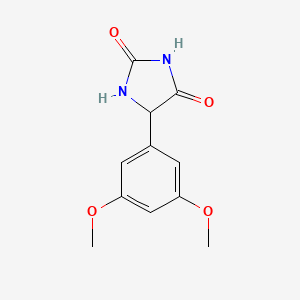

5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,5-Dimetoxifenil)imidazolidina-2,4-diona es un compuesto químico con la fórmula molecular C11H12N2O4. Pertenece a la clase de derivados de la imidazolidina-2,4-diona, los cuales son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-(3,5-Dimetoxifenil)imidazolidina-2,4-diona típicamente implica la reacción de 3,5-dimetoxi-benzaldehído con urea en presencia de una base, seguido por la ciclización para formar el anillo de imidazolidina-2,4-diona. Las condiciones de reacción a menudo incluyen calentamiento y el uso de solventes como etanol o metanol .

Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero en una escala mayor, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo pueden emplearse para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: 5-(3,5-Dimetoxifenil)imidazolidina-2,4-diona experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los derivados de imidazolidina correspondientes.

Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución, como la sustitución nucleofílica, pueden introducir varios grupos funcionales en la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se usan a menudo.

Sustitución: Reactivos como los haluros de alquilo y los haluros de arilo se usan en condiciones básicas o ácidas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de imidazolidina-2,4-diona con grupos funcionales adicionales que contienen oxígeno .

Aplicaciones Científicas De Investigación

5-(3,5-Dimetoxifenil)imidazolidina-2,4-diona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de 5-(3,5-Dimetoxifenil)imidazolidina-2,4-diona involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. La estructura del compuesto le permite unirse a los sitios activos de las proteínas diana, modulando así su actividad .

Compuestos Similares:

- 5-(3-Metoxifenil)imidazolidina-2,4-diona

- 5,5-Dimetilimidazolidina-2,4-diona

- 5-(4-Oxo-3H-quinazolin-2-il)fenil]imidazolidina-2,4-diona

Comparación: En comparación con compuestos similares, 5-(3,5-Dimetoxifenil)imidazolidina-2,4-diona es única debido a su patrón de sustitución específico en el anillo fenilo, que puede influir en su reactividad química y actividad biológica. La presencia de grupos metoxi en las posiciones 3 y 5 del anillo fenilo puede mejorar su solubilidad e interacción con objetivos biológicos .

Comparación Con Compuestos Similares

- 5-(3-Methoxyphenyl)imidazolidine-2,4-dione

- 5,5-Dimethylimidazolidine-2,4-dione

- 5-(4-Oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione

Comparison: Compared to similar compounds, 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring may enhance its solubility and interaction with biological targets .

Actividad Biológica

5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione is a compound that belongs to the imidazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other pharmacological properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Chemical Structure and Synthesis

The compound features a unique substitution pattern on the phenyl ring, which significantly influences its biological activity. The synthesis of this compound typically involves various organic reactions using specific bases and acids to achieve high yields and purity.

Synthesis Overview

The synthesis can be carried out using different bases such as potassium carbonate or sodium methoxide in the presence of organic acids like citric acid. This approach not only enhances yield but also minimizes environmental impact .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains.

| Microorganism | Activity Observed | Concentration Tested |

|---|---|---|

| Aspergillus niger | Inhibition of growth | 4 ppm to 18 ppm |

| Staphylococcus aureus | Moderate antibacterial activity | 10 µg/mL |

| Escherichia coli | Good antibacterial activity | 20 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The compound demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer (DU-145) and breast cancer (MCF-7).

In one study, the compound showed an IC50 value of approximately 15 µM against DU-145 cells, indicating moderate efficacy . This suggests that further investigation into its mechanism of action could reveal pathways for therapeutic intervention in cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Tankyrase Inhibition : The compound has been identified as an inhibitor of Tankyrase (TNKS), which plays a crucial role in the Wnt/β-catenin signaling pathway. This interaction leads to structural changes in TNKS that affect downstream signaling involved in cell proliferation and survival .

- Antioxidant Properties : Preliminary studies indicate that the compound may exhibit antioxidant activity by scavenging free radicals, contributing to its overall therapeutic profile .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be correlated with its chemical structure:

- Substituents on the Phenyl Ring : The presence of methoxy groups at positions 3 and 5 enhances the lipophilicity and bioavailability of the compound.

- Imidazolidine Core : The imidazolidine structure is essential for binding interactions with biological targets.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- In Vivo Studies : Animal models have shown promising results in terms of reducing tumor size when treated with this compound alongside standard chemotherapy agents.

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of formulations containing imidazolidine derivatives for treating various cancers.

Propiedades

Número CAS |

116435-46-2 |

|---|---|

Fórmula molecular |

C11H12N2O4 |

Peso molecular |

236.22 g/mol |

Nombre IUPAC |

5-(3,5-dimethoxyphenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O4/c1-16-7-3-6(4-8(5-7)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) |

Clave InChI |

QFRGVTJEJUFFMW-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1)C2C(=O)NC(=O)N2)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.